molecular formula C11H11NO2S B13616804 (R)-Ethyl 2-isothiocyanato-2-phenylacetate

(R)-Ethyl 2-isothiocyanato-2-phenylacetate

Cat. No.: B13616804
M. Wt: 221.28 g/mol
InChI Key: SGAJVPQXVYYRGG-SNVBAGLBSA-N
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Description

®-Ethyl 2-isothiocyanato-2-phenylacetate is a chemical compound with the molecular formula C11H11NO2S It is an ester derivative of phenylacetic acid, featuring an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of ®-ethyl 2-amino-2-phenylacetate with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

    Starting Material: ®-Ethyl 2-amino-2-phenylacetate

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

The reaction proceeds via the formation of an intermediate isothiocyanate, which is then isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 2-isothiocyanato-2-phenylacetate may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also minimize the exposure to hazardous reagents like thiophosgene.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-isothiocyanato-2-phenylacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Cyclization Reactions: It can participate in cyclization reactions with electron-deficient olefins, leading to the formation of heterocyclic compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, ethanol

    Catalysts: Acid or base catalysts for hydrolysis

    Temperature: Room temperature to reflux conditions

Major Products

    Thioureas: Formed from the reaction with amines

    Thiocarbamates: Formed from the reaction with alcohols

    Carboxylic Acids: Formed from hydrolysis of the ester group

Scientific Research Applications

Chemistry

In organic synthesis, ®-Ethyl 2-isothiocyanato-2-phenylacetate is used as a building block for the synthesis of various heterocyclic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of thioureas and thiocarbamates.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The isothiocyanate group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity.

Medicine

In medicinal chemistry, ®-Ethyl 2-isothiocyanato-2-phenylacetate is investigated for its potential anticancer properties. The compound’s ability to modify proteins through the isothiocyanate group makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-isothiocyanato-2-phenylacetate involves the interaction of the isothiocyanate group with nucleophilic sites in biomolecules. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This modification can disrupt cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-isothiocyanato-2-phenylacetate
  • Ethyl 2-isothiocyanato-2-phenylpropanoate
  • Phenyl isothiocyanate

Uniqueness

®-Ethyl 2-isothiocyanato-2-phenylacetate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity and interactions with biological targets, making it distinct from its achiral counterparts.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

ethyl (2R)-2-isothiocyanato-2-phenylacetate

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1

InChI Key

SGAJVPQXVYYRGG-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)N=C=S

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N=C=S

Origin of Product

United States

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